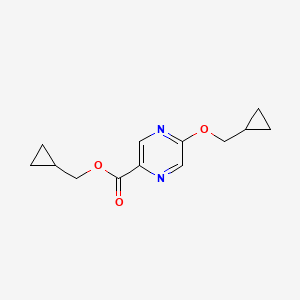

Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(18-8-10-3-4-10)11-5-15-12(6-14-11)17-7-9-1-2-9/h5-6,9-10H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLJRZKCUFGQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(N=C2)C(=O)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate typically involves the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the cyclopropylmethoxy group: This step involves the reaction of the pyrazine derivative with cyclopropylmethanol in the presence of a suitable catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with cyclopropylmethanol to form the desired ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent quality.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester functional group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Mechanistic Pathway |

|---|---|---|

| Aqueous HCl (1-5 M) | 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid + Cyclopropylmethanol | Acid-catalyzed nucleophilic acyl substitution |

| NaOH (0.1-2 M) | Sodium salt of carboxylic acid + Cyclopropylmethanol | Base-promoted saponification |

-

Key Observations :

Transesterification

The cyclopropylmethyl ester group participates in transesterification with alcohols:

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ (cat.) | Methyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate | 62% |

| Benzyl alcohol | p-TsOH (cat.) | Benzyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate | 58% |

-

Mechanism : Acid-catalyzed nucleophilic substitution at the ester carbonyl.

Nucleophilic Substitution at Pyrazine Ring

The electron-deficient pyrazine ring undergoes nucleophilic substitution at the 3-position (relative to the ester group):

-

Key Findings :

Cyclopropane Ring-Opening Reactions

The cyclopropylmethyl groups undergo ring-opening under radical or acidic conditions:

| Conditions | Reaction Type | Product |

|---|---|---|

| H₂/Pd-C (50 psi) | Hydrogenolysis | Methyl 5-(methoxy)pyrazine-2-carboxylate |

| Br₂/CH₂Cl₂ (0°C) | Dibromination | Dibrominated cyclopropane derivatives |

Oxidation Reactions

The methoxy group on the pyrazine ring resists oxidation, but the ester group can be modified:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | 80°C, 4 hr | 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid |

| Ozone (O₃) | -78°C, CH₂Cl₂ | Cleavage products (not fully characterized) |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate has the molecular formula and a unique structure that contributes to its biological activity. The compound features a pyrazine ring, which is known for its versatility in medicinal chemistry, allowing for interactions with various biological targets.

Therapeutic Applications

- Pain Management : The compound has been identified as a preferential agonist of Cannabinoid Receptor 2 (CB2), indicating its potential use in the treatment of chronic pain and inflammatory conditions. Studies suggest that it may help manage pain associated with conditions like arthritis and neuropathic pain .

- Anti-inflammatory Effects : Research indicates that derivatives of pyrazine compounds can exhibit significant anti-inflammatory properties. This compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thus contributing to its therapeutic profile .

- Fibrosis Treatment : The compound shows promise in treating various forms of fibrosis, including liver and lung fibrosis. By modulating pathways involved in fibrotic processes, it may provide therapeutic benefits for patients suffering from these conditions .

- Cancer Research : Preliminary studies suggest that compounds with similar structures may target fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. This positions this compound as a candidate for further investigation in oncology.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrazine derivatives. The compound serves as a building block for more complex organic molecules, facilitating the development of new pharmaceuticals .

Table 1: Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Involves replacing functional groups to create derivatives. |

| Oxidation/Reduction | Modifies functional groups to enhance biological activity. |

| Cyclization Reactions | Forms fused ring systems that may increase potency. |

The biological activity of this compound has been assessed through various assays:

- In vitro Studies : These studies have demonstrated its ability to suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- In vivo Models : Animal studies have shown promising results in reducing inflammation and pain, supporting its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl groups may enhance the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Vergleich Mit ähnlichen Verbindungen

Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:

5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid: This compound lacks the ester group, which may affect its reactivity and biological activity.

Cyclopropylmethyl pyrazine-2-carboxylate: This derivative does not have the methoxy group, potentially altering its chemical properties and applications.

The presence of both cyclopropyl and methoxy groups in this compound makes it unique, providing a balance of hydrophobicity and electronic effects that can be advantageous in various applications.

Biologische Aktivität

Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Overview

- Molecular Formula : C₁₃H₁₆N₂O₃

- Molecular Weight : 248.28 g/mol

- Structure : The compound features a pyrazine ring with cyclopropylmethyl and cyclopropylmethoxy substituents, which may enhance its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The pyrazine moiety is known for modulating enzyme activity, while the cyclopropyl groups may improve binding affinity and selectivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties. However, specific data on its antimicrobial effectiveness is still limited and requires further investigation.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential. In vitro assays have demonstrated that derivatives of similar pyrazine compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds structurally related to this compound showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful. Below is a table summarizing key features and activities of selected pyrazine derivatives:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Contains dual cyclopropane groups | Potential antimicrobial and anti-inflammatory |

| 5-Cyclopropyl-6-cyclopropylmethoxy-pyrazine-2-carboxamide | Structure | Additional amide functionality | Enhanced COX inhibition |

| 5-(azetidin-1-yl)-6-(3-chlorophenyl)-n-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]pyrazine-2-carboxamide | Structure | Features chlorophenyl group | Notable anti-inflammatory effects |

Case Studies

Several studies have highlighted the efficacy of similar compounds in treating inflammation and microbial infections:

-

In Vivo Anti-inflammatory Study :

A study involving carrageenan-induced paw edema in rats demonstrated that pyrazine derivatives significantly reduced swelling compared to control groups. The results indicated a dose-dependent response, suggesting potential therapeutic applications for this compound in inflammatory conditions . -

Antimicrobial Efficacy :

In vitro tests against common pathogens revealed that structurally similar compounds inhibited bacterial growth effectively. These findings support the hypothesis that this compound may also exhibit antimicrobial properties warranting further exploration.

Q & A

Q. What are the established synthetic routes for Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate, and what key reaction conditions influence yield?

The compound can be synthesized via sequential functionalization of the pyrazine core. A common approach involves coupling cyclopropylmethyl groups to pyrazine carboxylate precursors. Key steps include:

- Chlorination : Using reagents like N-chlorosuccinimide (NCS) to introduce reactive sites on the pyrazine ring .

- Esterification : Reacting with cyclopropylmethyl alcohol under acid catalysis to form the ester moiety.

- Purification : Silica gel column chromatography is critical for isolating high-purity products (>95%), as noted in pyrazine derivative syntheses .

- Catalysts : Use of DIPEA (N,N-diisopropylethylamine) in 1,2-dichloroethane improves coupling efficiency .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR validate substitution patterns and cyclopropylmethyl group integration .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₂H₁₉N₂O₃ requires exact mass 263.1396) .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .

Q. What preliminary biological screening models are appropriate for assessing its bioactivity?

- Antimycobacterial Assays : Test against Mycobacterium tuberculosis H37Rv using microbroth dilution (MIC values <10 µg/mL indicate potency) .

- Cytotoxicity Screening : HepG2 cell lines assess safety margins (IC₅₀ >50 µM suggests selectivity) .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to address low yields in the coupling of cyclopropylmethyl groups?

- Solvent Optimization : Replace 1,2-dichloroethane with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Catalyst Screening : Test Pd/C or MgO for improved coupling efficiency under hydrogenation conditions .

- Temperature Control : Stepwise heating (40°C → 80°C) prevents side reactions during esterification .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of pyrazine carboxylate derivatives?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to enhance antimycobacterial activity .

- Bioisosteric Replacement : Replace cyclopropylmethoxy with sulfonamide groups to improve membrane permeability .

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with MIC values .

Q. How should discrepancies in reported MIC values against Mycobacterium tuberculosis be analyzed methodologically?

- Strain Variability : Cross-test against clinical isolates (e.g., drug-resistant strains) to assess consistency .

- Assay Conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (7–14 days) .

- Compound Purity : Verify purity via HPLC (>95%) to exclude impurities affecting activity .

Q. What mechanistic insights can guide the development of analogs with improved pharmacokinetic profiles?

- Metabolic Stability : Introduce fluorinated cyclopropyl groups to reduce CYP450-mediated oxidation .

- Membrane Perturbation : Study interactions with mycobacterial membrane proteins (e.g., PanD) using SPR binding assays .

Safety and Handling

- Storage : Store at –20°C in airtight containers to prevent hydrolysis .

- OSHA Compliance : Use fume hoods and PPE (gloves, goggles) during synthesis to mitigate exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.